2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
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Overview
Description
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride is a chemical compound with the molecular formula C18H31ClN2O3 and a molecular weight of 358.903 g/mol. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride typically involves the reaction of 3-butoxyphenyl isocyanate with 2-(diethylamino)propan-1-ol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-methoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
- 2-[(3-ethoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
- 2-[(3-propoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride
Uniqueness
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride is unique due to its specific butoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
42437-99-0 |
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Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-[(3-butoxyphenyl)carbamoyloxy]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-5-8-12-22-17-11-9-10-16(13-17)19-18(21)23-15(4)14-20(6-2)7-3;/h9-11,13,15H,5-8,12,14H2,1-4H3,(H,19,21);1H |
InChI Key |
VUBZRSIVNVPRQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-] |
Origin of Product |
United States |
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